

Praseodymium(III) isopropoxide CAS number

19236-14-7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Praseodymium(III) isopropoxide**

Cat. No.: **B095675**

[Get Quote](#)

An In-depth Technical Guide to **Praseodymium(III) Isopropoxide** CAS Number: 19236-14-7

Molecular Formula: $C_9H_{21}O_3Pr$

This document provides a comprehensive technical overview of **Praseodymium(III) isopropoxide**, intended for researchers, chemists, and professionals in materials science and drug development. It covers the compound's properties, synthesis, handling, and applications, with a focus on its role as a chemical precursor.

Core Chemical and Physical Properties

Praseodymium(III) isopropoxide is an organometallic compound featuring the rare earth element praseodymium in its +3 oxidation state, coordinated to three isopropoxide ligands.^[1] It typically appears as a yellow to green solid or powder and is valued as a precursor for creating praseodymium-containing materials.^{[1][2]} The compound is sensitive to moisture, readily undergoing hydrolysis to form praseodymium hydroxide and isopropanol.^[1] Its solubility in organic solvents makes it suitable for various solution-based chemical processes.^[1]

Table 1: Physical and Chemical Properties of **Praseodymium(III) Isopropoxide**

Property	Value	Citations
CAS Number	19236-14-7	[3]
Molecular Formula	C ₉ H ₂₁ O ₃ Pr	[3]
Molecular Weight	~318.17 g/mol	[1] [3]
Appearance	Yellow to green solid/powder	[1] [2]
Boiling/Sublimation Point	175°C at 0.04 mm Hg (sublimes)	[4]
Solubility	Soluble in organic solvents	[1]
Sensitivity	Moisture sensitive	[2]
Synonyms	Praseodymium(III) i-propoxide, Praseodymium triisopropoxide, Triisopropoxypraseodymium	[1] [2]

Synthesis, Handling, and Safety

The synthesis and handling of **Praseodymium(III) isopropoxide** require stringent anhydrous and anaerobic conditions due to its high reactivity with water and air.

Experimental Synthesis Protocol

A common method for preparing **Praseodymium(III) isopropoxide** involves the direct reaction of praseodymium metal with isopropyl alcohol, using a catalyst to facilitate the reaction. The following protocol is adapted from established methods for lanthanide alkoxide synthesis.[\[5\]](#)

Objective: To synthesize **Praseodymium(III) isopropoxide** (Pr(O-i-Pr)₃) in high yield.

Materials:

- Praseodymium metal turnings
- Anhydrous isopropyl alcohol (isopropanol)

- Mercuric iodide (HgI_2) or a mixture of mercuric chloride and mercuric acetate (catalytic amount)
- An inert gas source (e.g., Helium or Argon)

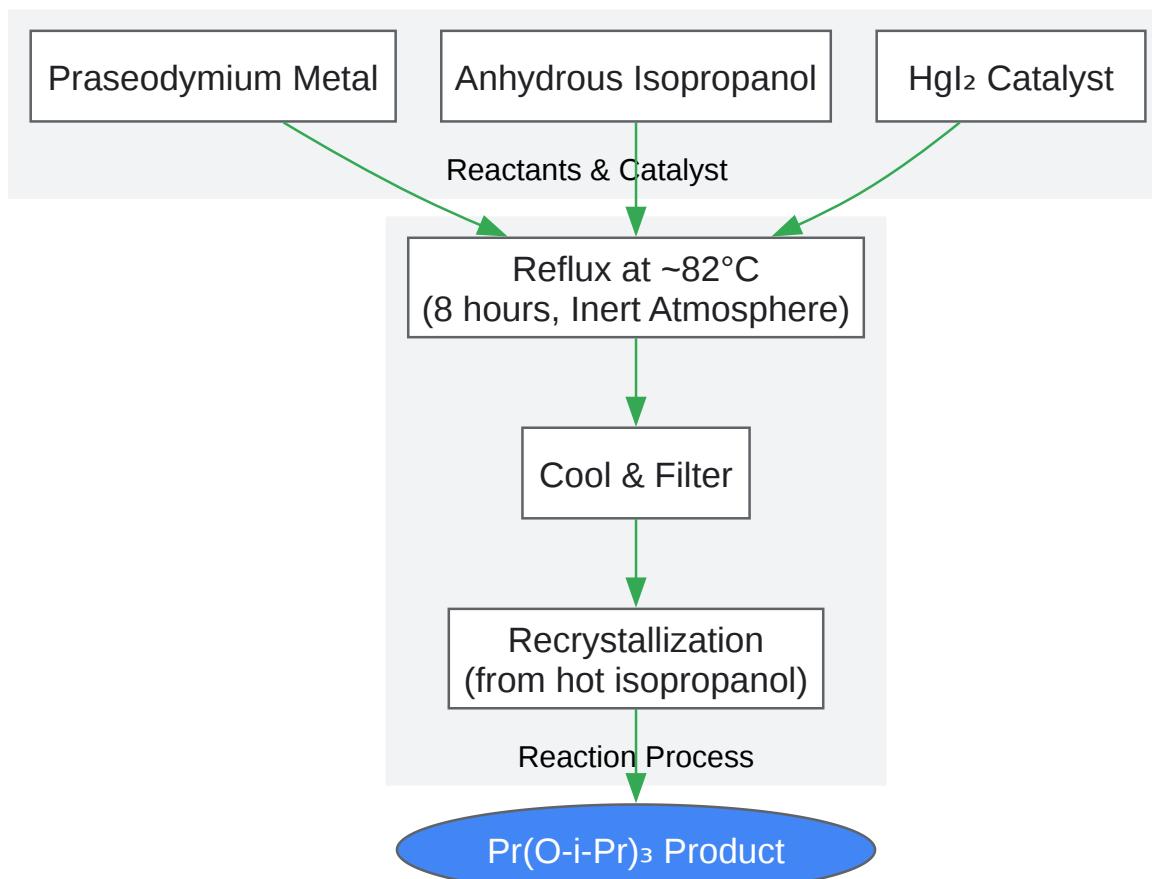
Equipment:

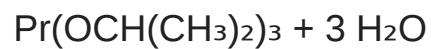
- Three-neck round-bottom flask
- Reflux condenser
- Inert gas manifold (Schlenk line)
- Heating mantle with magnetic stirrer
- Filtration apparatus (e.g., Schlenk filter)
- Crystallization dish

Procedure:

- Setup: Assemble the reaction apparatus (flask, condenser) under an inert atmosphere. Ensure all glassware is rigorously dried beforehand.
- Reactant Charging: Under a positive pressure of inert gas, charge the flask with praseodymium metal and a stoichiometric amount of anhydrous isopropyl alcohol.
- Catalyst Addition: Add a catalytic quantity of mercuric iodide to the reaction mixture.
- Reaction: Heat the mixture to reflux (~82°C) with vigorous stirring. The reaction is typically carried out under a helium atmosphere.^[5]
- Monitoring: Maintain reflux for approximately 8 hours, or until the praseodymium metal is fully consumed.^[5]
- Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solution under inert atmosphere to remove any unreacted solids.

- Purification: The crude product can be purified by recrystallization. This is achieved by concentrating the filtrate and cooling, or by recrystallizing from hot isopropanol to yield the final product.^[5] The typical yield for this process is around 75%.^[5]




Diagram 1: Synthesis Workflow for Praseodymium(III) Isopropoxide

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Praseodymium(III) isopropoxide**.

Hydrolysis

The primary chemical instability of **Praseodymium(III) isopropoxide** is its susceptibility to hydrolysis. Even trace amounts of water will cause the compound to decompose, making inert atmosphere techniques (e.g., glovebox or Schlenk line) mandatory for storage and handling.

Moisture

Diagram 2: Hydrolysis of Praseodymium(III) Isopropoxide

[Click to download full resolution via product page](#)

Caption: Reaction showing the hydrolysis of the title compound.

Safety and Handling

Praseodymium(III) isopropoxide is classified as a hazardous material and must be handled with appropriate safety precautions.

Table 2: Hazard Information for **Praseodymium(III) Isopropoxide**

Hazard Type	GHS Classification	Precautionary Statements	Citations
Physical Hazard	H228: Flammable solid	P210: Keep away from heat/sparks/open flames. No smoking. P240: Ground/bond container and receiving equipment.	[4]
Health Hazard	H314: Causes severe skin burns and eye damage	P280: Wear protective gloves/clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P316: Get emergency medical help immediately.	[4]
Transport	UN 2925	Considered a Dangerous Good for transport, may be subject to additional shipping charges.	[3]

Applications in Materials Science

The principal application of **Praseodymium(III) isopropoxide** is as a high-purity precursor for the synthesis of praseodymium-containing advanced materials, such as oxides, ceramics, and catalysts.[\[1\]](#)[\[4\]](#) Its solubility in organic solvents allows for its use in wet-chemical techniques like the sol-gel process or as a source for chemical vapor deposition (CVD), although more volatile alkoxides are sometimes preferred for MOCVD applications.[\[6\]](#)[\[7\]](#)

Sol-Gel Synthesis of Praseodymium Oxide

The sol-gel process is a versatile method for producing metal oxides with controlled purity, particle size, and morphology.^[6] **Praseodymium(III) isopropoxide** can serve as an ideal molecular precursor for this process. The general workflow involves controlled hydrolysis and condensation of the precursor in a solvent, followed by thermal treatment.

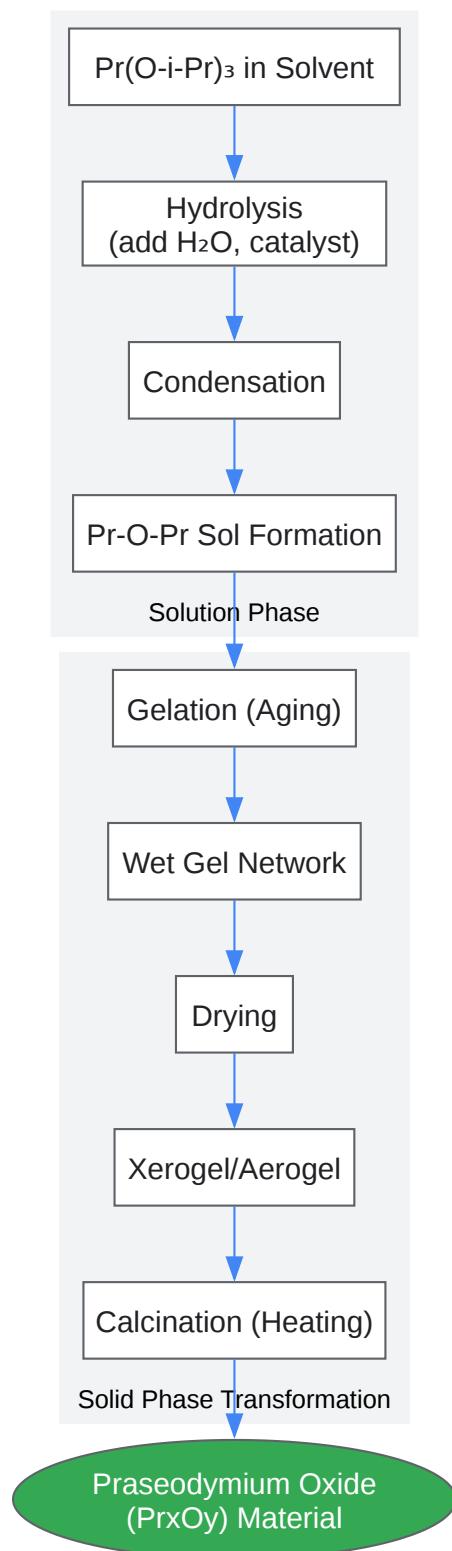


Diagram 3: Generalized Sol-Gel Process Using an Alkoxide Precursor

[Click to download full resolution via product page](#)

Caption: Workflow for synthesizing praseodymium oxide via the sol-gel method.

Relevance in Biological Systems and Drug Development

While there is currently no specific, documented role for **Praseodymium(III) isopropoxide** in drug development or as a probe for signaling pathways, the broader class of lanthanide compounds has significant and growing applications in biology and medicine.^[8] Professionals in drug development should be aware of the unique properties of lanthanides that make them valuable research tools and therapeutic agents.

Lanthanide(III) ions are hard Lewis acids, giving them a strong affinity for oxygen-donor ligands, and they can form stable complexes with organic molecules.^[9] This chemistry is exploited in several biomedical areas:

- **Bioimaging and Probes:** The unique luminescent properties of certain lanthanide complexes (e.g., Europium, Terbium) allow for their use as highly sensitive fluorescent probes in biological assays, often utilizing time-resolved fluorescence to reduce background interference.^[9]
- **Magnetic Resonance Imaging (MRI):** Gadolinium(III), a lanthanide, is the basis for the most widely used contrast agents in clinical MRI, which enhance image resolution and diagnostic power.^[10]
- **Cancer Therapy and Diagnosis:** Lanthanide complexes and nanomaterials are being investigated as cytotoxic agents, for use in photodynamic therapy, as radiation sensitizers, and for targeted drug delivery.^[10]
- **Drug and Gene Delivery:** The high charge-to-volume ratio of trivalent lanthanide ions facilitates complexation with biological molecules, a property that has been explored to enhance the efficiency of gene delivery vectors.^[10]

Although **Praseodymium(III) isopropoxide** itself is primarily a materials precursor, its parent element is part of a class of metals with profound and expanding utility in biomedical research and clinical applications.^[11] Future research could involve designing specific ligands for praseodymium to create novel complexes with tailored biological or diagnostic functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 19236-14-7: Praseodymium(III) isopropoxide [cymitquimica.com]
- 2. Praseodymium(III) isopropoxide | Praseodymium(3+) Isopropoxide | C9H21O3Pr - Ereztech [ereztech.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [guidechem.com]
- 5. US3757412A - Lanthanide isopropoxides and preparation of same - Google Patents [patents.google.com]
- 6. nbinno.com [nbino.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academiaromana.ro [academiaromana.ro]
- 10. Lanthanides: Applications in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] BIOLOGICAL AND BIOMEDICAL APPLICATIONS OF THE LANTHANIDES COMPOUNDS : A MINI REVIEW | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Praseodymium(III) isopropoxide CAS number 19236-14-7]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095675#praseodymium-iii-isopropoxide-cas-number-19236-14-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com